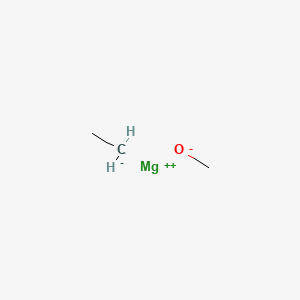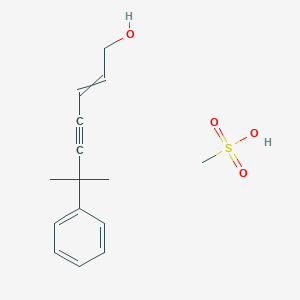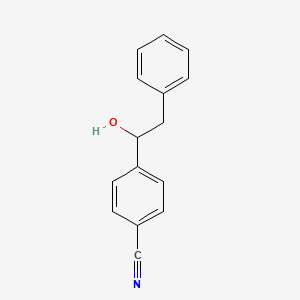
Benzonitrile, 4-(1-hydroxy-2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 4-(1-hydroxy-2-phenylethyl)- is an organic compound with the molecular formula C15H13NO It is a derivative of benzonitrile, featuring a hydroxy group and a phenylethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(1-hydroxy-2-phenylethyl)- typically involves the reaction of benzonitrile with appropriate reagents to introduce the hydroxy and phenylethyl groups. One common method is the Friedel-Crafts alkylation of benzonitrile with 1-phenylethanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of benzonitrile, 4-(1-hydroxy-2-phenylethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Benzonitrile, 4-(1-hydroxy-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-(1-oxo-2-phenylethyl)benzonitrile.
Reduction: Formation of 4-(1-hydroxy-2-phenylethyl)benzylamine.
Substitution: Formation of nitro or halogenated derivatives of benzonitrile, 4-(1-hydroxy-2-phenylethyl)-.
科学的研究の応用
Benzonitrile, 4-(1-hydroxy-2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of benzonitrile, 4-(1-hydroxy-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Benzonitrile
- 4-hydroxybenzonitrile
- 4-(1-hydroxy-1-phenylethyl)benzonitrile
Uniqueness
Benzonitrile, 4-(1-hydroxy-2-phenylethyl)- is unique due to the presence of both a hydroxy group and a phenylethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
160059-08-5 |
|---|---|
分子式 |
C15H13NO |
分子量 |
223.27 g/mol |
IUPAC名 |
4-(1-hydroxy-2-phenylethyl)benzonitrile |
InChI |
InChI=1S/C15H13NO/c16-11-13-6-8-14(9-7-13)15(17)10-12-4-2-1-3-5-12/h1-9,15,17H,10H2 |
InChIキー |
NIUNUDOEGPQQJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


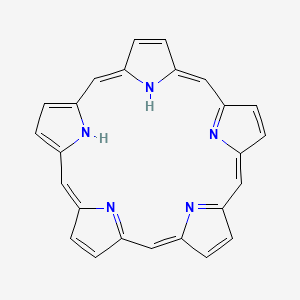
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-](/img/structure/B12547566.png)
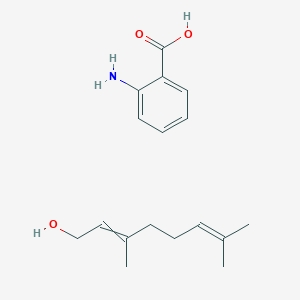
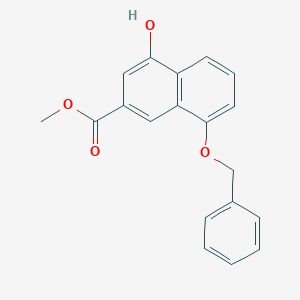
![2-Methyl-N-[(pyren-1-YL)methyl]propanamide](/img/structure/B12547597.png)
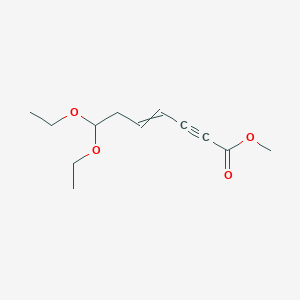
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate](/img/structure/B12547619.png)
![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)
![3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol](/img/structure/B12547629.png)
![3,3,9-Trimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12547633.png)
![(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine](/img/structure/B12547637.png)
